Cas no 850894-55-2 (ipomoeassin E)

ipomoeassin E structure
Nome do Produto:ipomoeassin E
ipomoeassin E Propriedades químicas e físicas
Nomes e Identificadores
-
- ipomoeassin E
- tetradecanoic acid, 5-(acetyloxy)-11-[[6-deoxy-2-O-[3-O-[(2E)-2-methyl-1-oxo-2-butenyl]-4-O-[(2E)-1-oxo-3-phenyl-2-propenyl]-beta-D-glucopyranosyl]-beta-D-galactopyranosyl]oxy]-4-oxo-, intramol.1,6''-ester, (5S,11S)-
- (-)-Ipomoeassin E
- 850894-55-2
- [(1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-[(E)-3-phenylprop-2-enoyl]oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate
- CHEMBL443118
- ((1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-((E)-3-phenylprop-2-enoyl)oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo(21.3.1.03,8)heptacosan-25-yl) (E)-2-methylbut-2-enoate
-
- Inchi: InChI=1S/C42H58O16/c1-6-14-28-17-12-9-13-18-30(53-26(5)43)29(44)20-22-32(45)51-23-31-37(56-33(46)21-19-27-15-10-8-11-16-27)38(57-40(50)24(3)7-2)36(49)41(55-31)58-39-35(48)34(47)25(4)52-42(39)54-28/h7-8,10-11,15-16,19,21,25,28,30-31,34-39,41-42,47-49H,6,9,12-14,17-18,20,22-23H2,1-5H3
- Chave InChI: ZGJXOLWJZBARNR-UHFFFAOYSA-N
- SMILES: [H]OC1([H])C2([H])OC3([H])C([H])(OC([H])(C([H])(O[H])C3([H])O[H])C([H])([H])[H])OC([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(OC(=O)C([H])([H])[H])C(=O)C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])(O2)C([H])(OC(=O)C([H])=C([H])C=4C([H])=C([H])C([H])=C([H])C4[H])C1([H])OC(=O)C(=C([H])C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[H]
Propriedades Computadas
- Massa Exacta: 818.37248576Da
- Massa monoisotópica: 818.37248576Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 16
- Contagem de Átomos Pesados: 58
- Contagem de Ligações Rotativas: 11
- Complexidade: 1420
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 12
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 220Ų
- XLogP3: 4.075
ipomoeassin E Literatura Relacionada
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
850894-55-2 (ipomoeassin E) Produtos relacionados
- 2137546-44-0(6-(3-Hydroxybutyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid)
- 1240217-93-9(5-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)
- 2172493-97-7(4-(chloromethyl)-5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole)
- 1343095-52-2(3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine)
- 2248394-92-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methylpiperidin-3-yl)benzoate)
- 90482-07-8(2-(4-methylpiperazin-1-yl)ethan-1-amine trihydrochloride)
- 1261729-76-3(3-Hydroxy-5-(4-(trifluoromethoxy)phenyl)pyridine-2-methanol)
- 1695856-63-3(N-(2-(2-Bromoethoxy)ethyl)-N-methylpropionamide)
- 2680553-85-7(2-(2-Methylpropyl)-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxylic acid)
- 2172166-28-6(3-(2-formyl-3,5-dimethoxyphenyl)prop-2-ynoic acid)
Fornecedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
